3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetic acid
Übersicht
Beschreibung
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetic acid is a useful research compound. Its molecular formula is C9H6F5NO3 and its molecular weight is 271.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1227561-57-0) is a fluorinated compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both difluoromethoxy and trifluoromethyl groups, suggests enhanced biological activity compared to non-fluorinated analogs. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₆F₅NO₃, with a molecular weight of 271.14 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability, which can influence its biological activity.
Fluorinated compounds often exhibit altered pharmacokinetics and pharmacodynamics due to the electron-withdrawing nature of fluorine atoms. The introduction of fluorine can enhance binding affinity to biological targets by increasing lipophilicity and modifying electronic properties. In particular, compounds with trifluoromethyl groups have been shown to interact favorably with various enzymes and receptors.
Inhibition Studies
Recent studies have demonstrated that fluorinated pyridine derivatives can act as potent inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. For instance, compounds with trifluoromethyl substitutions have shown improved potency against HDAC1-3 compared to their non-fluorinated counterparts .
Compound | IC50 (μM) | Target |
---|---|---|
Largazole | 3.64 | HDAC1-3 |
Trifluoromethyl derivative | 0.88 | HDAC1-3 |
The data indicates that the trifluoromethyl group significantly enhances inhibitory activity against HDACs, suggesting that this compound may exhibit similar or superior activity.
Cytotoxicity
The cytotoxic effects of fluorinated compounds have been explored in various cancer cell lines. A study reported that certain trifluoromethyl-substituted pyridines demonstrated cytotoxicity against MV4-11 leukemia cells, with IC50 values indicating substantial effectiveness .
Case Studies
A notable case study involved the synthesis and biological evaluation of several trifluoromethylated pyridine derivatives, including this compound. These studies highlighted the relationship between fluorination patterns and biological activity, revealing that increased fluorination often correlates with enhanced potency against specific targets.
In another investigation, researchers utilized NMR spectroscopy to study the interaction of fluorinated HDAC inhibitors with target proteins, providing insights into their mechanisms of action . The findings suggested that structural modifications through fluorination could optimize drug design for better therapeutic outcomes.
Pharmacokinetics
Fluorinated compounds typically exhibit favorable pharmacokinetic profiles due to their metabolic stability and ability to penetrate biological membranes effectively. The lipophilicity imparted by fluorine atoms facilitates absorption and distribution in vivo, making such compounds attractive candidates for drug development.
Eigenschaften
IUPAC Name |
2-[3-(difluoromethoxy)-6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO3/c10-8(11)18-5-1-2-6(9(12,13)14)15-4(5)3-7(16)17/h1-2,8H,3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAMBICSZBKHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182609 | |
Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227561-57-0 | |
Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227561-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.